(S)-2-Hydroxy-4-(methylthio)butyric acid

概要

説明

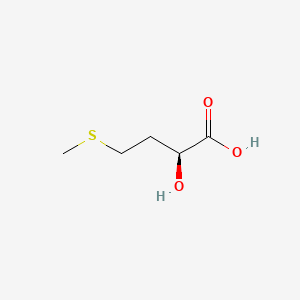

(S)-2-Hydroxy-4-(methylthio)butyric acid is an organic compound with the molecular formula C5H10O3S. It is a derivative of butyric acid, characterized by the presence of a hydroxy group and a methylthio group. This compound is of significant interest due to its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-4-(methylthio)butyric acid typically involves the reaction of 2-hydroxybutyric acid with methylthiol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which are then extracted and purified using various techniques such as distillation and crystallization.

化学反応の分析

Oxidation Reactions

The thioether (-S-CH₃) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Industrial processes utilize controlled oxidation to avoid over-oxidation of the sulfur center .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:

Esterification

HMTBA reacts with alcohols to form esters, critical for improving bioavailability in animal feed additives:

| Alcohol | Catalyst | Product | Application |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-hydroxy-4-(methylthio)butyrate | Rumen-stable methionine source |

| Isopropanol | Acidic resins | Isopropyl ester (HMBi) | Enhanced stability in premixes |

Esterification kinetics show temperature dependence, with optimal yields at 60–80°C .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

| Reagent | Conditions | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 70°C | 2-Chloro-4-(methylthio)butyric acid |

| Phosphorus tribromide (PBr₃) | -10°C, anhydrous | 2-Bromo-4-(methylthio)butyric acid |

Halogenated derivatives serve as intermediates in pharmaceutical synthesis .

Hydrolysis of Precursors

Industrial synthesis involves hydrolysis of 2-hydroxy-4-(methylthio)butyronitrile (HMTBN):

Biochemical Pathways

HMTBA participates in methionine biosynthesis via enzymatic conversion:

Free Radical Reactions

Methyl mercaptan (CH₃SH) addition to α,β-unsaturated substrates forms HMTBA derivatives:

-

Mechanism : Anti-Markovnikov addition initiated by AIBN at 50–60°C .

-

Molar Ratios : CH₃SH:substrate = 5:1 for optimal conversion .

Stability and Degradation

科学的研究の応用

Animal Nutrition

Methionine Supplementation:

HMTBa serves as a methionine source in animal feed, particularly for dairy cows and poultry. Methionine is an essential amino acid crucial for protein synthesis. However, unprotected methionine is highly degraded by ruminal microorganisms, complicating its supplementation. HMTBa can be converted into methionine in the body, making it a valuable alternative.

-

Meta-Analysis Findings:

A meta-analysis of 39 studies indicated that HMTBa supplementation increases blood methionine concentration and milk fat yield in dairy cows but does not significantly affect nutrient digestibility . The analysis highlighted the variability in performance outcomes based on dietary composition and supplementation levels. -

Growth Performance:

Research has shown that HMTBa or its isopropyl ester can lead to higher growth rates and milk yields compared to traditional methionine supplementation. Studies utilizing isotopic labeling have demonstrated that HMTBa infusion increases plasma flux of methionine in lactating cows, suggesting efficient uptake mechanisms .

Analytical Chemistry

Quantification Techniques:

HMTBa's presence in biological and environmental samples necessitates robust analytical methods for quantification. Recent advancements have led to the development of reversed-phase liquid chromatography combined with electrospray ionization mass spectrometry (ESI-MS) for sensitive detection of HMTBa in bovine serum and seawater .

- Method Validation:

These methods have been validated for accuracy and precision, showing good agreement between fortified concentrations and laboratory-determined values. This capability is critical for monitoring HMTBa levels in feed and assessing its environmental impact .

Potential Therapeutic Uses

Antioxidant Properties:

Emerging research suggests that HMTBa may enhance the production of antioxidant metabolites such as taurine and reduced glutathione. These metabolites play vital roles in cellular protection against oxidative stress, indicating potential therapeutic applications beyond nutrition .

Case Studies

作用機序

The mechanism of action of (S)-2-Hydroxy-4-(methylthio)butyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the production of various metabolites. It can also modulate the activity of certain signaling pathways, influencing cellular functions such as growth, differentiation, and apoptosis.

類似化合物との比較

(S)-2-Hydroxy-4-(methylthio)butyric acid can be compared with other similar compounds, such as butyric acid and its derivatives. While butyric acid is a simple four-carbon fatty acid, the presence of the hydroxy and methylthio groups in this compound imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional groups.

List of Similar Compounds

- Butyric acid

- 2-Hydroxybutyric acid

- 4-Methylthiobutyric acid

These compounds share structural similarities with this compound but differ in the presence and position of functional groups, which influence their chemical behavior and applications.

生物活性

(S)-2-Hydroxy-4-(methylthio)butyric acid, commonly referred to as HMTBA, is a chiral compound classified as a thia fatty acid with a molecular formula of CHOS and a molecular weight of approximately 150.2 g/mol. This compound has garnered attention in various fields due to its significant biological activities, particularly in agriculture and animal nutrition.

Structural Characteristics

The unique structural features of HMTBA, particularly its methylthio group, contribute to its biological properties. It functions as a methionine analog, playing a crucial role in amino acid metabolism and exhibiting protective effects against mycotoxin-induced damage in the gastrointestinal tract.

HMTBA acts primarily through its conversion to L-methionine, an essential amino acid. The compound is absorbed in the gastrointestinal tract and subsequently metabolized by liver enzymes into methionine via a stereospecific transamination pathway . This conversion is particularly beneficial under stress conditions where methionine uptake may be compromised.

1. Nutritional Supplementation

HMTBA is extensively used as a dietary supplement in livestock feed, particularly for poultry and dairy cows. Studies indicate that HMTBA supplementation leads to improved growth rates and milk production compared to traditional methionine sources .

Table 1: Comparative Efficacy of HMTBA vs. DL-Methionine

| Parameter | HMTBA | DL-Methionine |

|---|---|---|

| Growth Rate (Poultry) | Higher | Moderate |

| Milk Yield (Dairy Cows) | Increased | Standard |

| Conversion Efficiency | Superior | Standard |

2. Antimicrobial Properties

Research has demonstrated that HMTBA exhibits antimicrobial effects against various pathogens, including Salmonella enterica and Escherichia coli. In experimental settings, HMTBA was effective in mitigating microbial contamination in pet food products .

Case Study: Antimicrobial Efficacy of HMTBA

- Objective : Assess the effectiveness of HMTBA in reducing pathogen levels in pet food.

- Methodology : Organic acid mixtures containing HMTBA were tested against bacterial inoculums.

- Results : The minimum inhibitory concentration (MIC) was established, showing significant inhibition of microbial growth at specific concentrations.

3. Metabolic Effects

HMTBA supplementation has been linked to enhanced plasma concentrations of methionine-related metabolites such as taurine and betaine. These metabolites play crucial roles in antioxidant defense mechanisms within the body .

Research Findings

Recent studies have focused on the metabolic pathways involving HMTBA and its impact on animal health:

- A study indicated that dietary supplementation with HMTBA led to increased plasma levels of L-methionine and related metabolites, suggesting effective absorption and conversion .

- Another research highlighted the role of HMTBA in enhancing antioxidant production, which is vital for stress management in livestock .

特性

IUPAC Name |

(2S)-2-hydroxy-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFOSYPQQXJWGS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197397 | |

| Record name | (S)-2-Hydroxy-4-(methylthio)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48042-96-2 | |

| Record name | (2S)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48042-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmeninol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048042962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Hydroxy-4-(methylthio)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-hydroxy-4-(methylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EIC6X5UP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。